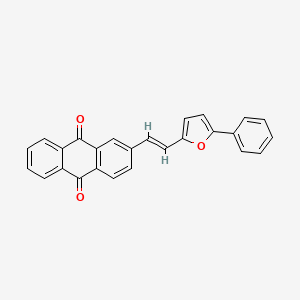
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione, also known as PFA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. PFA is a fluorescent molecule that has been used as a probe for various biological studies.
作用机制
The mechanism of action of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione involves its ability to undergo a photochemical reaction upon excitation with light. This compound absorbs light at a wavelength of 375 nm and emits light at a wavelength of 460 nm. This property of this compound has been utilized to study various biological processes by monitoring the changes in fluorescence intensity upon interaction with other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have low cytotoxicity and does not interfere with cellular processes. It has been used to study various biological processes such as apoptosis, autophagy, and oxidative stress. This compound has also been used to study the localization and dynamics of proteins in cells.
实验室实验的优点和局限性
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has several advantages as a fluorescent probe, including its high quantum yield, stability, and low cytotoxicity. However, this compound has some limitations, such as its sensitivity to pH and other environmental factors, which can affect its fluorescence properties.
未来方向
Include the development of new (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione derivatives with improved fluorescence properties and the use of this compound in vivo to study biological processes in living organisms. This compound can also be used in the development of new diagnostic tools for various diseases. Moreover, this compound can be used in drug discovery to identify new targets and to screen for potential drug candidates.
Conclusion:
In conclusion, this compound is a valuable tool in biological research due to its unique fluorescent properties. It has been extensively used as a probe for various biological studies and has the potential for future applications in drug discovery and diagnostic tools. The synthesis method of this compound has been optimized to produce it in large quantities for research purposes. However, this compound has some limitations that need to be addressed in future research. Overall, this compound is a promising molecule that has the potential to advance our understanding of biological processes.
合成方法
The synthesis of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione involves the reaction of anthracene-9,10-dione with 5-phenylfuran-2-carbaldehyde in the presence of a base. The reaction yields this compound as a yellow solid with a high yield. This method has been optimized to produce this compound in large quantities for research purposes.
科学研究应用
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has been extensively used as a fluorescent probe in various biological studies. It has been used to study protein-protein interactions, DNA-binding, and enzyme activity. This compound has also been used to detect reactive oxygen species (ROS) in cells, which play a crucial role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
属性
IUPAC Name |
2-[(E)-2-(5-phenylfuran-2-yl)ethenyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O3/c27-25-20-8-4-5-9-21(20)26(28)23-16-17(11-14-22(23)25)10-12-19-13-15-24(29-19)18-6-2-1-3-7-18/h1-16H/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJVWTMBAFMMBH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)

![1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2463443.png)
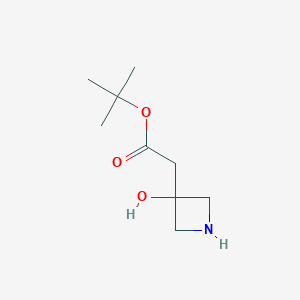


![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B2463447.png)
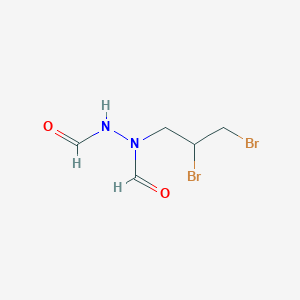
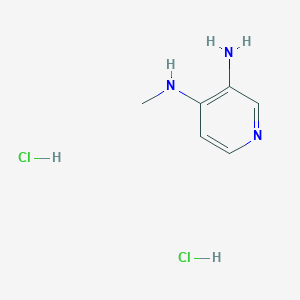

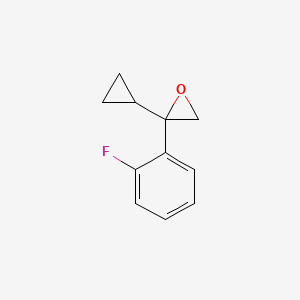
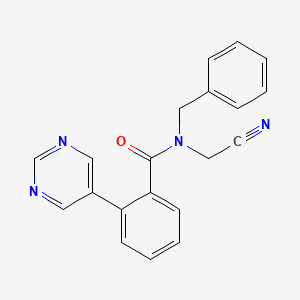
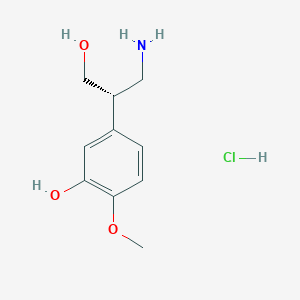
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2463463.png)